molecular formula C9H13NO2 B15317726 5-Methoxy-2-((methylamino)methyl)phenol

5-Methoxy-2-((methylamino)methyl)phenol

Cat. No.: B15317726
M. Wt: 167.20 g/mol
InChI Key: FXCDUOOQFQRHKO-UHFFFAOYSA-N
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Description

5-Methoxy-2-((methylamino)methyl)phenol is an organic compound with a molecular formula of C9H13NO2 It is a phenolic compound that features a methoxy group and a methylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-((methylamino)methyl)phenol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be synthesized by reducing 2-methoxy-5-((phenylamino)methyl)phenol using sodium borohydride (NaBH4) as a reducing agent . The reaction typically takes place in an organic solvent such as ethanol or methanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and solvents can be tailored to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-((methylamino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

5-Methoxy-2-((methylamino)methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-((methylamino)methyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The methylamino group can participate in nucleophilic and electrophilic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and cellular processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-(Methylamino)phenol

Uniqueness

5-Methoxy-2-((methylamino)methyl)phenol is unique due to its specific substitution pattern on the benzene ring. The presence of both methoxy and methylamino groups provides distinct chemical properties, such as increased solubility and reactivity. These features make it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

5-methoxy-2-(methylaminomethyl)phenol

InChI

InChI=1S/C9H13NO2/c1-10-6-7-3-4-8(12-2)5-9(7)11/h3-5,10-11H,6H2,1-2H3

InChI Key

FXCDUOOQFQRHKO-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1)OC)O

Origin of Product

United States

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